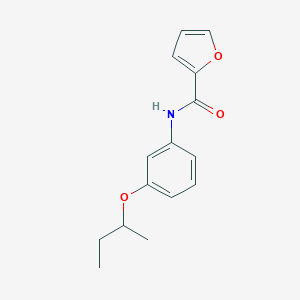

N-(3-sec-butoxyphenyl)-2-furamide

Beschreibung

N-(3-sec-Butoxyphenyl)-2-furamide is a synthetic organic compound featuring a 2-furamide core linked to a 3-sec-butoxyphenyl group via an amide bond. This structure combines the electron-rich aromatic furan ring with a bulky sec-butoxy substituent, which may influence solubility, metabolic stability, and target binding.

Eigenschaften

Molekularformel |

C15H17NO3 |

|---|---|

Molekulargewicht |

259.3 g/mol |

IUPAC-Name |

N-(3-butan-2-yloxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C15H17NO3/c1-3-11(2)19-13-7-4-6-12(10-13)16-15(17)14-8-5-9-18-14/h4-11H,3H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

LRCJVWPPZCUVEQ-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |

Kanonische SMILES |

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Enzyme Inhibition

- QR2 Inhibition: NMDPEF (a melatonin-related 2-furamide) inhibits quinone oxidoreductase 2 (QR2), preventing oxidative stress in paraquat poisoning models (EC₅₀ = 1 μM) .

- RAS Inhibition: N-(2-quinolinyl)-2-furamide disrupts KRAS-effector interactions, showing promise in oncology (IC₅₀ = 10 μM) .

- Mitochondrial Permeability Transition : Hydantoin-furamide hybrids inhibit Ca²⁺-induced mitochondrial swelling (50% inhibition at 50 μM), comparable to cyclosporine A .

Metabolic Effects

Challenges :

- Low yields (45–51%) in acylation reactions suggest steric hindrance from bulky substituents (e.g., sec-butoxy) may further reduce efficiency .

- Purification often requires column chromatography (MeOH/DCM gradients), complicating scale-up .

Structural and Functional Insights

Spectroscopic Characterization

- ¹H-NMR : Aromatic protons in 2-furamides resonate at δ 7.73–8.17 ppm, while sec-butoxy methyl groups appear at δ 0.86–0.91 ppm (triplet, J = 7–8 Hz) .

- MS : Molecular ion peaks ([M+H]⁺) for analogs range from 327.4 to 355.4 Da, consistent with incremental alkyl chain additions .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Benzoyl or quinolinyl substituents enhance target binding via π-π stacking or hydrogen bonding .

- Lipophilic Groups : sec-Butoxy or hexyl chains may improve blood-brain barrier penetration, as seen in NMDPEF’s neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.